![molecular formula C24H27N3O4S B2860455 N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide CAS No. 1020478-72-1](/img/structure/B2860455.png)
N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide
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Description
N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide is a useful research compound. Its molecular formula is C24H27N3O4S and its molecular weight is 453.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Research has shown significant interest in synthesizing and characterizing compounds structurally related to N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide. For example, a study focused on the synthesis and pharmacological activities of some novel 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide derivatives. These compounds, derived from benzamides and pyrazole derivatives, showed promising anti-inflammatory activities, highlighting the compound's potential in developing new therapeutic agents (Abdulla et al., 2014).
Antimicrobial and Antiparasitic Activities
Several studies have demonstrated the antimicrobial and antiparasitic potentials of compounds similar to this compound. For instance, compounds incorporating the thiazole ring and synthesized as N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides showed significant in vitro antibacterial activity against various bacteria, including Gram-positive and Gram-negative strains, as well as inhibitory action against fungal infections (Desai et al., 2013). This highlights the compound's potential as a base for developing new antimicrobial agents.
properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-5-30-21-10-8-17(12-22(21)31-6-2)24(28)25-23-18-13-32(29)14-19(18)26-27(23)20-9-7-15(3)11-16(20)4/h7-12H,5-6,13-14H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDAPXCNNVBGRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=C(C=C(C=C4)C)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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